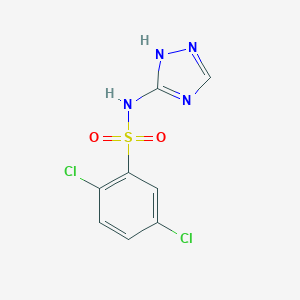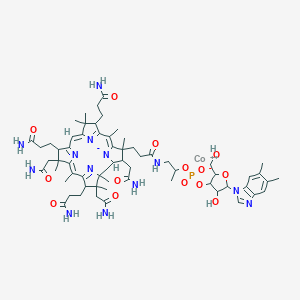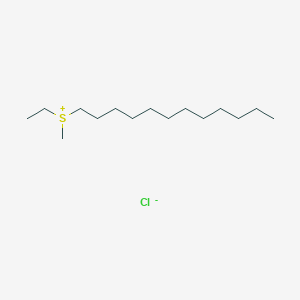![molecular formula C12H13BrN2O3S B224638 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole is a chemical compound that is commonly used in scientific research. It is an inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been linked to various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibits 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole activity by binding to the catalytic domain of the enzyme. It competes with ATP for binding to the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole activity leads to a decrease in cell proliferation, cell migration, and angiogenesis.
Biochemische Und Physiologische Effekte
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also improves insulin sensitivity and glucose uptake in diabetic animals. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole is a potent and selective inhibitor of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole. It has been extensively used in scientific research as a tool compound to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various cellular processes and diseases. However, it has certain limitations, including its low solubility in aqueous solutions and its potential off-target effects.
Zukünftige Richtungen
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has the potential to be used in various areas of research, including cancer, diabetes, and neurological disorders. Future research could focus on developing more potent and selective 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibitors based on the structure of this compound. Additionally, it could be used to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in other diseases, such as cardiovascular diseases and inflammatory disorders. Finally, further research is needed to investigate the potential off-target effects of this compound and to develop more effective delivery methods.
Synthesemethoden
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole can be synthesized using various methods. One of the most common methods is the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction yields 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole as a white solid.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has been extensively used in scientific research as a 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibitor. It has been shown to inhibit the activity of various 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole isoforms, including 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleα, 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleβ, and 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleγ. This compound has been used to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various diseases, including cancer, diabetes, and neurological disorders.
Eigenschaften
Produktname |
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole |
|---|---|
Molekularformel |
C12H13BrN2O3S |
Molekulargewicht |
345.21 g/mol |
IUPAC-Name |
1-(4-bromo-3-propoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H13BrN2O3S/c1-2-7-18-12-8-10(3-4-11(12)13)19(16,17)15-6-5-14-9-15/h3-6,8-9H,2,7H2,1H3 |
InChI-Schlüssel |
KUSPHWNBUVCKIA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)







![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)

